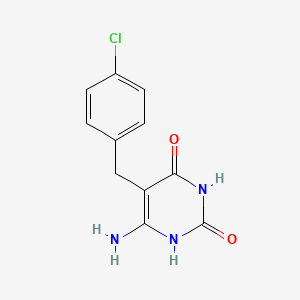

6-amino-5-(4-chlorobenzyl)pyrimidine-2,4(1h,3h)-dione

描述

属性

IUPAC Name |

6-amino-5-[(4-chlorophenyl)methyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c12-7-3-1-6(2-4-7)5-8-9(13)14-11(17)15-10(8)16/h1-4H,5H2,(H4,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZKNLMSEQZXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=C(NC(=O)NC2=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30224479 | |

| Record name | 5-(4-Chlorobenzyl)-6-aminouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73908-08-4 | |

| Record name | 5-(4-Chlorobenzyl)-6-aminouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073908084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Chlorobenzyl)-6-aminouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nucleophilic Substitution Under Basic Conditions

Microwave-Assisted Benzylation

-

Conditions : Microwave irradiation (150 W, 140°C, 30–60 minutes).

-

Advantages : 20% higher yield (85–90%) and reduced side products.

Amination at the 6-Position

Amination follows chlorobenzylation to introduce the amino group. Strategies include:

Direct Amination with Ammonia

Catalytic Amination Using Pd/C

Table 2: Amination Method Comparison

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Direct (NH₃) | 60–70 | 85–90 | 8–16 |

| Catalytic (Pd/C) | 80–85 | >95 | 6 |

Industrial-Scale Production

Industrial processes prioritize scalability and cost-effectiveness:

Continuous Flow Reactor Synthesis

Solvent Recycling and Waste Reduction

Purification and Characterization

Final purification ensures pharmaceutical-grade quality:

Chromatographic Methods

Table 3: Analytical Data for Final Product

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 294–296°C | DSC |

| ¹H NMR (DMSO-d6) | δ 7.37–7.47 (Ar-H) | 400 MHz |

| MS (ESI) | m/z 267.1 [M+H]⁺ | HRMS |

Comparative Analysis of Methodologies

Traditional vs. Microwave-Assisted Synthesis

化学反应分析

Types of Reactions

6-amino-5-(4-chlorobenzyl)pyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The chlorobenzyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a diverse range of derivatives.

科学研究应用

Medicinal Chemistry

The compound is primarily studied for its potential as an antiviral and anticancer agent . Its structural features allow it to interact with biological macromolecules, making it a candidate for drug development targeting specific diseases.

The biological activity of 6-amino-5-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione includes:

- Enzyme Inhibition : It inhibits enzymes involved in nucleic acid synthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TSase), which are crucial for DNA biosynthesis.

- Cell Cycle Arrest : The compound induces apoptosis in cancer cells by disrupting critical cellular pathways.

These mechanisms highlight its potential utility in chemotherapy and antiviral therapies.

Pharmaceutical Development

The compound serves as a lead molecule for developing new pharmaceuticals aimed at treating viral infections and various cancers. Its derivatives have shown promising activity against different pathogens and cancer cell lines.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological assays:

- Antimicrobial Activity : Research indicated that derivatives of this compound exhibited good to moderate antibacterial activity against Gram-negative bacteria such as E. coli and S. aureus .

- Cancer Treatment : Investigations into its anticancer properties revealed that it effectively inhibits cell growth in several cancer cell lines by inducing apoptosis .

作用机制

The mechanism of action of 6-amino-5-(4-chlorobenzyl)pyrimidine-2,4(1h,3h)-dione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific enzymes involved in nucleic acid synthesis, thereby exerting its antiviral or anticancer effects. The compound may also interact with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells.

相似化合物的比较

Antiparasitic Activity

- 6-Amino-5-[(4-Nitrophenyl)Diazenyl]Pyrimidine-2,4-Dione (Dye I): Exhibits antiparasitic activity against Leishmania and Trypanosoma spp., attributed to its electron-withdrawing nitro group, which enhances electrophilicity and target binding. DFT studies confirm a planar structure favoring π-π stacking with parasitic enzymes .

- 6-Amino-5-[(4-Bromophenyl)Diazenyl]Pyrimidine-2,4-Dione (Dye II): Similar antiparasitic efficacy to Dye I, with bromine providing steric bulk and moderate electron-withdrawing effects. The 4-chlorobenzyl analog may lack comparable activity due to reduced electrophilicity .

HIV-1 Capsid Inhibition

- 5-(Chloro(Phenyl)Methyl)Bis(Pyrimidine-2,4-Dione): Synthesized via benzaldehyde and uracil condensation, this bis-pyrimidine derivative showed moderate HIV-1 capsid inhibition.

Osteogenic Activity

- 6-Amino-5-(Substituted)Pyrimidine-2,4-Dione Derivatives (Patent): The 4-chlorobenzyl group in this compound enhances osteoblast differentiation and BMP-2 pathway activation, making it a candidate for osteoporosis treatment. Analogs with bulkier substituents (e.g., benzylidene) show reduced solubility and efficacy .

Electronic and Structural Properties

Frontier Molecular Orbital (FMO) Analysis

- Pyrido[2,3-d]Pyrimidine-2,4-Dione Derivatives : HOMO localization on the pyrimidine ring (vs. benzene in simpler analogs) enhances electron-donating capacity, critical for herbicidal activity. The 4-chlorobenzyl group’s electron-withdrawing nature may lower HOMO energy, reducing reactivity compared to flumioxazin-like compounds .

- Azo Dyes (Dye I and II): Planar geometries and low LUMO energies (-3.5 eV to -3.8 eV) facilitate charge transfer, crucial for photodynamic applications. The 4-chlorobenzyl analog’s non-planar structure may limit such properties .

Physicochemical and Pharmacokinetic Profiles

生物活性

6-amino-5-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its structural features, including the presence of an amino group and a 4-chlorobenzyl substituent, contribute to its biological activity, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and potential applications in therapeutics.

- Molecular Formula : C11H10ClN3O2

- Molecular Weight : 266.69 g/mol

- CAS Number : 73908-08-4

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The compound has been shown to inhibit specific enzymes involved in nucleic acid synthesis, which is crucial for its antiviral and anticancer effects.

Key Mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TSase), which are vital for DNA biosynthesis.

- Cell Cycle Arrest : It induces apoptosis in cancer cells by disrupting cellular pathways critical for cell proliferation and survival.

- Binding Interactions : Molecular docking studies suggest that the compound interacts with the catalytic domains of target enzymes, enhancing its efficacy as a therapeutic agent .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant biological activity against various pathogens and cancer cell lines.

Antiviral Activity

The compound has demonstrated promising antiviral properties by inhibiting viral replication through its action on nucleic acid synthesis pathways.

Anticancer Activity

In vitro studies have shown that this compound effectively reduces the viability of several cancer cell lines. For example:

- IC50 Values : The compound has been reported to have an IC50 value of approximately 0.28 μM against eukaryotic elongation factor-2 kinase (eEF-2K), indicating potent inhibitory activity in breast cancer cells .

Antimicrobial Activity

In addition to its antiviral and anticancer properties, the compound has shown moderate antibacterial activity against Gram-positive and Gram-negative bacteria:

- Tested Strains : E. coli and S. aureus were among the strains tested.

- Activity Levels : Compounds derived from this structure exhibited good to moderate antibacterial effects .

Case Studies

Several studies have highlighted the potential of this compound as a lead compound in drug development.

- Study on eEF-2K Inhibition :

- Antimicrobial Evaluation :

Comparative Analysis with Similar Compounds

A comparative analysis was performed between this compound and similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-Chlorobenzyl)-6-methyluracil | Methyl group instead of amino | Moderate anticancer activity |

| 5-(4-Chlorobenzyl)-6-hydroxyuracil | Hydroxyl group at position 6 | Antiviral properties |

| 5-(4-Chlorobenzyl)-6-ethyluracil | Ethyl group at position 6 | Lower efficacy compared to target |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-amino-5-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions. A common approach involves:

- Step 1 : Bromination of intermediates (e.g., bromoacetyl derivatives) using ethanol under reflux (7 hours) .

- Step 2 : Cyclocondensation with thiourea or hydroxylamine hydrochloride to introduce thiazole or oxime groups, respectively .

- Optimization : Solvent choice (DMF/H₂O mixtures for recrystallization) and temperature control (reflux at 70–80°C) are critical for yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- 1H/13C NMR : Key signals include NH protons (δ 9.68–10.41 ppm), aromatic protons (δ 7.37–7.47 ppm), and methylene groups (δ 4.45–5.21 ppm) .

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .

- Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What initial biological screening assays are recommended for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial Assays : Test against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans using disk diffusion or microbroth dilution. Derivatives show higher activity than metronidazole and streptomycin in some cases .

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines to rule out non-specific toxicity before advancing to in vivo studies .

Advanced Research Questions

Q. How do structural modifications (e.g., alkylation at position 1) influence antimicrobial activity?

- Methodological Answer :

- SAR Insights : Alkylation at position 1 (e.g., benzyl or acetamide groups) reduces antimicrobial efficacy compared to unmodified derivatives. For example, 1-(4-methylbenzyl) derivatives retain moderate activity against S. aureus but show diminished potency against fungi .

- Design Strategy : Prioritize substitutions at positions 5 and 6 (e.g., thiazole or phenyl groups) for enhanced bioactivity .

Q. How can solubility limitations in biological assays be addressed?

- Methodological Answer :

- Co-Solvents : Use DMSO:water (≤5% v/v) or cyclodextrin-based formulations to improve aqueous solubility .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amino) via post-synthetic modifications (e.g., Schiff base formation) .

Q. How can contradictory bioactivity data between studies be resolved?

- Methodological Answer :

- Standardize Assays : Use consistent inoculum sizes (e.g., 1×10⁶ CFU/mL for bacteria) and control strains (e.g., ATCC standards) .

- Structural Validation : Confirm derivative purity via HPLC (>95%) and crystallography to rule out impurities affecting results .

Q. What strategies are recommended for designing derivatives targeting viral or anticancer pathways?

- Methodological Answer :

- Targeted Modifications : Incorporate thienopyrimidine or oxadiazole moieties, which show DNA intercalation potential .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding to HIV-1 capsid proteins or topoisomerase II .

Q. How stable is this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies :

- pH Stability : Test in buffers (pH 2–9) at 37°C; degradation peaks monitored via HPLC .

- Thermal Stability : Store at –20°C in anhydrous DMF to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。